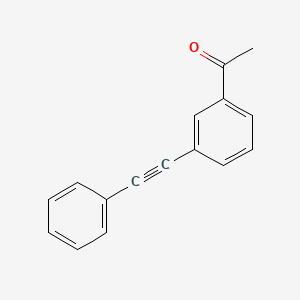

1-(3-(Phenylethynyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(2-phenylethynyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-9,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGCSSCZFGGIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 1-(3-(phenylethynyl)phenyl)ethanone and related diarylalkyne structures. These methods are valued for their high efficiency, functional group tolerance, and mild reaction conditions. The most direct approach involves the Sonogashira coupling, which forms the characteristic C(sp²)-C(sp) bond.

The Sonogashira reaction is a powerful and widely utilized method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. In the context of synthesizing this compound, this reaction involves the coupling of phenylacetylene (B144264) with a 3-haloacetophenone, typically 3-iodoacetophenone or 3-bromoacetophenone. The reaction is generally co-catalyzed by palladium and copper species. wikipedia.orgknowledgezone.co.in

The efficacy of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and copper co-catalyst. Various palladium sources can be employed, each with distinct advantages regarding stability and activity.

Commonly used palladium(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are stable and effective, though they often require reduction in situ to the active Pd(0) species. Other sources such as palladium(II) chloride (PdCl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be used, typically in conjunction with phosphine (B1218219) ligands. The choice of catalyst can significantly impact reaction rates and yields.

The copper(I) iodide (CuI) co-catalyst is a standard component of the classical Sonogashira reaction. Its role is to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.orgalfa-chemistry.com While essential for high reactivity under mild conditions, copper-free Sonogashira protocols have also been developed to avoid the potential for undesired alkyne homocoupling (Glaser coupling). expertsmind.com

Table 1: Comparison of Palladium Catalyst Precursors for Sonogashira Coupling

| Catalyst Precursor | Common State | Advantages | Notes |

| Pd(PPh₃)₂Cl₂ | Palladium(II) | Air-stable, commercially available. | Requires in situ reduction to Pd(0). |

| Pd(PPh₃)₄ | Palladium(0) | Active catalyst, no reduction needed. | Air-sensitive, less stable. |

| Pd(OAc)₂ | Palladium(II) | Often used with various phosphine ligands. | Versatile precursor. |

| Pd₂ (dba)₃ | Palladium(0) | Highly active source of Pd(0). | Often used with bulky phosphine ligands. |

This table presents a generalized comparison of common palladium precursors used in Sonogashira and other cross-coupling reactions.

The ligands coordinated to the palladium center play a crucial role in the catalytic cycle. They influence the catalyst's stability, solubility, and reactivity. Triphenylphosphine (PPh₃) is a conventional ligand, but the use of other phosphine ligands can enhance the reaction's efficiency. For instance, sterically bulky and electron-rich phosphines can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination step.

The copper(I) co-catalyst is critical in the traditional Sonogashira catalytic cycle. However, its presence can sometimes lead to the formation of diynes through oxidative homocoupling of the terminal alkyne. To circumvent this, copper-free Sonogashira variants have been developed, which often require a different set of reaction conditions, such as a stronger base or a more reactive palladium catalyst system.

The Sonogashira coupling is typically performed under an inert atmosphere to protect the catalyst from deactivation. The reaction requires a base, most commonly an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

The choice of solvent is also critical. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are frequently used because they can dissolve the various components of the reaction mixture. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system employed.

Table 2: Typical Reaction Parameters for Sonogashira Coupling

| Parameter | Common Choices | Purpose |

| Solvent | DMF, THF, Acetonitrile, Toluene | Dissolves reactants and catalysts. |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃ | Deprotonates the alkyne; neutralizes HX byproduct. |

| Temperature | Room Temperature to 120 °C | Affects reaction rate and catalyst stability. |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

This table summarizes common conditions for Sonogashira reactions applicable to the synthesis of the target compound.

While the Sonogashira coupling provides a direct route to this compound, other palladium-catalyzed reactions like the Suzuki and Heck couplings are instrumental in synthesizing related molecular frameworks. These reactions can be used to construct precursor molecules that are subsequently converted to the target compound.

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide. researchgate.net In a hypothetical route to a related structure, 3-acetylphenylboronic acid could be coupled with bromobenzene (B47551) to form 3-acetylbiphenyl. This intermediate could then be further elaborated to introduce the ethynyl (B1212043) linkage.

The Heck reaction couples an unsaturated halide with an alkene. For a related architecture, one could envision reacting 3-bromoacetophenone with styrene (B11656) in the presence of a palladium catalyst. This would form a stilbene (B7821643) derivative, which could potentially undergo subsequent chemical transformations, such as oxidation, to yield the desired alkyne structure.

Sonogashira Coupling Approaches

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.orgmdpi.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular complexity in a convergent manner. beilstein-journals.org

While a specific multi-component reaction for the direct synthesis of this compound has not been prominently reported, one could envision a strategy based on the assembly of key structural fragments. For example, a reaction involving a derivative of 3-oxobutanal, an activated form of phenylacetylene, and a suitable nitrogen or carbon-based component could potentially lead to the desired skeleton after a series of in-situ transformations.

The literature contains numerous examples of MCRs being used to construct complex heterocyclic and carbocyclic frameworks, sometimes involving phenylethynyl-containing building blocks. rsc.org For instance, the multi-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide has been shown to yield various functionalized nitrogen-containing heterocycles. rsc.org This highlights the potential for developing novel MCRs for the synthesis of complex aromatic ketones like this compound.

Control of Regioselectivity and Stereoselectivity in Synthesis

Enantioselective Transformations (e.g., Asymmetric Transfer Hydrogenation)

The ketone functionality in this compound provides a handle for introducing chirality into the molecule through enantioselective reduction to the corresponding secondary alcohol, (S)- or (R)-1-(3-(phenylethynyl)phenyl)ethanol. Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for this transformation. nih.govrsc.orgresearchgate.net

A specific study has detailed the asymmetric transfer hydrogenation of this compound to yield (S)-1-(3-(phenylethynyl)phenyl)ethanol. semanticscholar.org This one-pot tandem reaction utilized a bifunctional catalyst system comprising palladium(0) for a preceding Sonogashira coupling and a ruthenium(III)/diamine complex for the subsequent asymmetric transfer hydrogenation. semanticscholar.org

The catalysts for ATH are typically chiral transition metal complexes, with ruthenium and iridium complexes being particularly effective. nih.govresearchgate.net These catalysts, in conjunction with a hydrogen donor such as a mixture of formic acid and triethylamine or isopropanol, facilitate the enantioselective transfer of hydrogen to the ketone. rsc.org The enantiomeric excess (ee) of the resulting chiral alcohol is highly dependent on the choice of the chiral ligand, the metal center, and the reaction conditions.

The development of biocatalytic methods, using whole cells or isolated enzymes like carbonyl reductases, also presents an effective strategy for the asymmetric reduction of ketones, often with excellent enantioselectivity. nih.gov

Synthetic Yield Optimization and Scalability

The optimization of synthetic routes to this compound is crucial for its practical application, particularly for large-scale production. As the Sonogashira coupling is a key step in its most common synthesis, much of the optimization effort has focused on this reaction. kaust.edu.saresearchgate.netnih.gov

Key parameters that are often optimized in the Sonogashira coupling include:

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and ligand, as well as the copper(I) co-catalyst (e.g., CuI), significantly impacts the reaction efficiency. wikipedia.orglibretexts.org The development of highly active and stable catalysts, including heterogeneous single-atom catalysts, has been a major area of research. nih.gov

Base: The selection of the amine base (e.g., triethylamine, diisopropylamine) is critical for both the deprotonation of the terminal alkyne and the quenching of the hydrogen halide generated during the reaction. kaust.edu.sa

Solvent: The reaction can be performed in a variety of solvents, including organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as in aqueous media to enhance the sustainability of the process. wikipedia.orgkaust.edu.sa

Reaction Temperature and Time: Mild reaction temperatures are often sufficient for the Sonogashira coupling, which is advantageous for preserving sensitive functional groups. wikipedia.org Optimization of reaction time is necessary to ensure complete conversion while minimizing side reactions.

The scalability of the synthesis has also been addressed, with studies demonstrating the successful multigram synthesis of related compounds using optimized Sonogashira protocols. nih.govhes-so.ch The use of heterogeneous catalysts can simplify product purification and catalyst recycling, which are important considerations for industrial-scale production. nih.gov

Chemical Reactivity and Transformation Pathways

Reactions of the Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule, with its carbonyl group, is susceptible to a range of nucleophilic additions, reductions, oxidations, and condensation reactions.

The ketone of the acetophenone group can be readily reduced to a secondary alcohol, forming 1-(3-(phenylethynyl)phenyl)ethanol. This transformation is a common step in the synthesis of more complex molecules. A typical reagent for this reduction is sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695). For instance, a related compound, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, is reduced to the corresponding alcohol using NaBH4 in methanol at 0°C. mdpi.com This method is effective for the selective reduction of the carbonyl group without affecting the alkyne functionality.

Table 1: Reduction of Acetophenone Moiety Analogs

| Starting Material | Reagent | Product | Yield | Reference |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | NaBH4, MeOH | [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | Not specified | mdpi.com |

While specific examples of the oxidation of 1-(3-(phenylethynyl)phenyl)ethanone are not prevalent in the searched literature, the oxidation of acetophenone derivatives is a well-established transformation. Strong oxidizing agents can cleave the acetyl group to form a carboxylic acid, in this case, 3-(phenylethynyl)benzoic acid. Milder or more specific oxidizing agents could potentially oxidize other parts of the molecule, but these reactions are less common for the acetophenone moiety itself under standard conditions.

The acetophenone moiety of this compound can participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, with various aldehydes to form chalcones. These resulting α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. nih.govnih.gov The reaction typically involves treating the acetophenone derivative and an aldehyde with a base like sodium hydroxide (B78521) in a solvent such as ethanol. nih.gov For example, 1,3-diacetylbenzene (B146489) undergoes a condensation reaction with vanillin (B372448) in the presence of sulfuric acid in ethanol to form the corresponding chalcone (B49325). nih.gov This demonstrates the general applicability of this reaction to acetyl-substituted aromatic compounds.

Table 2: Claisen-Schmidt Condensation of Acetophenone Analogs

| Acetophenone Derivative | Aldehyde | Catalyst/Base | Product Type | Reference |

| Acetophenone derivatives | Benzaldehyde (B42025) derivatives | 40% NaOH in ethanol | Chalcones | nih.gov |

| 1,3-Diacetylbenzene | 4-Hydroxy-3-methoxybenzaldehyde | H2SO4 in ethanol | Chalcone | nih.gov |

| 3,4,5-Trimethoxyacetophenone | Aromatic aldehydes | 50% NaOH | Chalcones | elifesciences.org |

The ketone of the acetophenone group can be converted to an oxime by reaction with hydroxylamine. This oxime derivative can then undergo a Beckmann rearrangement in the presence of an acid catalyst to yield an amide. This reaction provides a pathway to introduce a nitrogen atom and create an amide linkage, significantly altering the molecular scaffold.

Reactions of the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group is a site of high electron density, making it susceptible to various addition reactions, including cycloadditions.

The terminal alkyne of the phenylethynyl group is an excellent substrate for [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. frontiersin.orgnih.gov This "click chemistry" reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. The reaction involves treating the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. This transformation is widely used in medicinal chemistry and materials science to link different molecular fragments. mdpi.com The formation of triazoles from terminal alkynes and azides is a robust and versatile reaction with numerous examples in the literature. organic-chemistry.orgresearchgate.net

Table 3: Triazole Formation via Cycloaddition

| Alkyne Type | Azide Type | Catalyst | Product Type | Reference |

| Terminal Alkynes | Organic Azides | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

| Aryl Alkynes | Aryl Azides | Tetraalkylammonium hydroxide or t-BuOK | 1,5-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

Functionalization and Derivatization of the Alkyne Group

The internal alkyne group is a hub of reactivity, serving as a linchpin for constructing more complex molecular architectures. Its transformations are central to the synthetic applications of this compound, allowing for the introduction of new functional groups and the formation of diverse molecular skeletons. Alkynes are widely utilized as starting materials for producing a broad range of chemical entities due to their unique properties. nih.gov

One of the most powerful applications of the alkyne moiety in this and related compounds is in cycloaddition reactions. These reactions are instrumental in the synthesis of various heterocyclic compounds. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for creating 1,2,3-triazole rings, a common scaffold in medicinal chemistry. rsc.org While direct examples involving this compound are not prevalent in the reviewed literature, the reactivity of the phenylethynyl group suggests its suitability for such transformations.

Furthermore, the alkyne can participate in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govrsc.org These reactions are atom-economical and can rapidly generate molecular diversity. Research has shown that terminal alkynes can undergo palladium and copper-cooperative catalysis in alkynylative [5+1] benzannulation reactions, highlighting the divergent functionalization potential of the alkyne unit. rsc.org

The alkyne's carbon-carbon triple bond can also be a target for derivatization. For example, in the synthesis of pyrazole-based compounds, the phenylethynyl group is a key structural element that is carried through the synthetic sequence, demonstrating its stability and utility as a building block. mdpi.com

Table 1: Representative Reactions of the Alkyne Group This table is based on the general reactivity of diarylalkynes, as specific studies on this compound are limited.

| Reaction Type | Reagents/Catalyst | Product Type | Potential Outcome for this compound |

|---|---|---|---|

| Cycloaddition | Organic Azides, Cu(I) catalyst | 1,2,3-Triazole | Formation of a substituted triazole ring at the alkyne position |

| Multicomponent Reaction | CO, 2-Iodoaryl acetates, Pd/Et3N | 2H-Chromen-2-one derivatives | Potential for complex heterocyclic synthesis |

| Photo-organocatalysis | Benzoquinone, Indole (B1671886), Chiral Phosphoric Acid | Tetrasubstituted Methane | Asymmetric functionalization to produce chiral molecules nih.gov |

Aromatic Ring Functionalization

The two phenyl rings in this compound offer sites for functionalization through substitution reactions. The substitution patterns are dictated by the electronic effects of the existing substituents. The acetyl-substituted ring contains a meta-directing deactivator (the acetyl group) and an ortho,para-directing activator (the phenylethynyl group). The terminal phenyl ring is unsubstituted.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In this compound, the directing effects of the substituents would govern the position of incoming electrophiles. The acetyl group strongly deactivates the ring it is attached to and directs incoming electrophiles to the meta position. Conversely, the phenylethynyl group is generally considered an ortho,para-director. The interplay of these competing effects determines the regioselectivity of EAS reactions.

Detailed studies specifically documenting the electrophilic substitution on this compound are not extensively reported in the surveyed literature. However, based on general principles, electrophilic attack on the acetyl-substituted ring would likely be disfavored due to the deactivating nature of the ketone. The terminal, unsubstituted phenyl ring would be the more probable site for reactions like nitration or halogenation.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table presents predicted outcomes based on general principles of organic chemistry due to a lack of specific experimental data for this compound.

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(3-((4-Nitrophenyl)ethynyl)phenyl)ethanone |

| Halogenation | Br₂/FeBr₃ | 1-(3-((4-Bromophenyl)ethynyl)phenyl)ethanone |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation on the terminal phenyl ring (para position) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The discovery of nucleophilic substitution reactions dates back to the 19th century, with studies showing that these reactions often proceed with an inversion of configuration at a chiral center. libretexts.org

For this compound, the acetyl group is an electron-withdrawing group, which could potentially facilitate NAS on that ring if a suitable leaving group (like a halogen) were present at the ortho or para position. However, without such a leaving group, the native structure is not primed for this reaction pathway. Research into the synthesis of heterocyclic compounds sometimes involves intramolecular nucleophilic additions, but direct intermolecular NAS on the aromatic rings of this specific molecule is not a commonly reported transformation. semanticscholar.org The synthesis of complex heterocyclic systems like benzoazaphospholes often starts from precursors like 2-bromoaniline, highlighting the need for a leaving group to facilitate cyclization reactions that can involve nucleophilic attack on an aromatic ring. frontiersin.orgnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 1-(3-(phenylethynyl)phenyl)ethanone, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

While a specific, published IR spectrum for this compound is not available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl group of the aryl ketone.

C≡C Stretch: A weak to medium, sharp absorption band is anticipated in the range of 2100-2260 cm⁻¹ for the internal alkyne triple bond.

C-H Aromatic Stretch: Absorption bands for the C-H stretching of the aromatic rings would typically appear above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C bond stretching within the phenyl rings.

C-H Bend (Aromatic): Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear in the fingerprint region (below 900 cm⁻¹), and their exact position could give clues about the substitution pattern.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 2100 - 2260 | C≡C Stretch | Alkyne |

| 1680 - 1700 | C=O Stretch | Aryl Ketone |

| 1450 - 1600 | C=C Stretch | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern.

For this compound, Electron Ionization Mass Spectrometry (EI-MS) shows a molecular ion peak ([M]⁺) at an m/z of 220, which corresponds to the molecular weight of the compound (C₁₆H₁₂O). doi.org

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for this type of molecule would include:

Loss of a methyl radical (•CH₃): This would result in the formation of a stable acylium ion [M-15]⁺ at m/z 205. This is often a prominent peak in the mass spectra of methyl ketones.

Loss of the acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the phenyl ring would lead to a fragment at m/z 43, corresponding to the acetyl cation, and a larger fragment ion at m/z 177.

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the exact mass of the molecule and its fragments, confirming the elemental composition, is not specified in the available literature for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, it is possible to confirm the molecular formula of a compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O |

| Calculated m/z ([M]⁺) | 220.088815 chemspider.com |

| Experimental m/z ([M]⁺) | Data not available in cited sources |

| Mass Analyzer | Data not available in cited sources |

X-ray Crystallography for Solid-State Structure

While crystallographic data for the isomeric compound 1-[4-(2-phenylethynyl)phenyl]ethanone is available, specific single-crystal X-ray diffraction data for this compound, including its crystal system, space group, and unit cell dimensions, is not detailed in the reviewed scientific literature. nih.gov The determination of these parameters would provide invaluable information on the solid-state packing and intermolecular interactions of the title compound.

Table 2: X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in cited sources |

| Space Group | Data not available in cited sources |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity. For 1-(3-(phenylethynyl)phenyl)ethanone, DFT calculations provide valuable insights into its fundamental characteristics.

The optimization of the molecular geometry of this compound is a crucial first step in computational analysis. This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. researchgate.netajchem-a.com

The optimized structure provides key information about bond lengths, bond angles, and dihedral angles. For instance, the planarity between the phenyl and naphthyl rings can be determined by calculating specific dihedral angles. researchgate.net In similar aromatic compounds, it has been observed that attached rings are not always coplanar. irjweb.com The geometry optimization is essential as many physical and chemical properties are derived from the molecule's geometric structure.

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govscirp.org Conversely, a larger energy gap points to a more stable and less reactive molecule. researchgate.net For this compound, a calculated HOMO-LUMO energy gap of 4.25 eV indicates the occurrence of charge transfer within the molecule. researchgate.net The energies of the HOMO and LUMO orbitals are also used to calculate various chemical reactivity descriptors.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic ketones. scirp.org

The distribution of electron density and the possibility of intramolecular charge transfer (ICT) are significant aspects of a molecule's electronic behavior. The HOMO-LUMO energy gap provides an initial indication of charge transfer phenomena. researchgate.net A smaller gap often correlates with a more facile charge transfer from the electron-donating part to the electron-accepting part of the molecule upon photoexcitation. scirp.org

In molecules with both electron-donating and electron-withdrawing groups, ICT can significantly influence their photophysical properties, such as fluorescence. nih.gov For this compound, the phenylethynyl group and the acetyl group can act as electron-modulating moieties, facilitating charge redistribution across the molecular framework. The analysis of molecular orbitals can reveal the specific regions involved in this charge transfer.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov The MEP surface helps in predicting the sites for electrophilic and nucleophilic attacks. nih.gov

Different colors on the MEP map denote different potential values. Typically, red regions indicate negative electrostatic potential and are associated with electrophilic reactivity (sites prone to attack by positive charges). Blue regions represent positive electrostatic potential, indicating nucleophilic reactivity (sites prone to attack by negative charges). nih.gov For aromatic compounds, the electronegative atoms and the regions around them often show negative potential, while hydrogen atoms tend to exhibit positive potential. nih.gov

Global chemical reactivity descriptors are theoretical parameters derived from the energies of the HOMO and LUMO orbitals, providing a quantitative measure of a molecule's reactivity and stability. These descriptors are calculated using the principles of conceptual DFT. The key GCRD include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, representing the molecule's ability to undergo electronic changes.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It quantifies the global electrophilic nature of a molecule.

These descriptors are calculated using the following equations based on Koopman's theorem:

I (Ionization Potential) ≈ -EHOMO

A (Electron Affinity) ≈ -ELUMO

η = (I - A) / 2

S = 1 / η

χ = (I + A) / 2

μ = -χ

ω = μ² / (2η)

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Chemical Hardness (η) | 2.2407 |

| Chemical Softness (S) | 0.4462 |

| Electronegativity (χ) | 4.3335 |

| Chemical Potential (μ) | -4.3335 |

| Electrophilicity Index (ω) | 4.1904 |

Note: The values in this table are based on DFT calculations for a similar aromatic compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without changing the molecular geometry. These calculations are essential for interpreting UV-visible absorption spectra. nih.gov

By optimizing the geometry of the lowest singlet excited state (S1), it is possible to calculate fluorescence energies. nih.gov TD-DFT can also be used to determine oscillator strengths, which are related to the intensity of electronic transitions. nih.gov Furthermore, the analysis of excited-state wavefunctions can provide insights into the nature of the electronic transitions, such as whether they are localized or involve charge transfer. rsc.org For complex systems, TD-DFT can be combined with methods like the Conductor-like Polarizable Continuum Model (C-PCM) to simulate the effects of a solvent on the excited-state properties. q-chem.com

Prediction of Absorption and Emission Spectra

The absorption and emission spectra of a molecule are dictated by its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these properties. For this compound, the electronic transitions are expected to be of a π→π* character, localized on the conjugated phenylethynyl system.

Theoretical calculations on similar conjugated systems, such as substituted benzoxazoles and triazines, show that the choice of computational functional and basis set (e.g., B3LYP/6-31+G(d)) is crucial for obtaining results that align with experimental data. nih.govresearchgate.net The geometry of the molecule in its ground state (S₀) and first excited state (S₁) is optimized to calculate the vertical absorption and emission wavelengths. researchgate.net

For this compound, the acetyl group (a moderate electron-withdrawing group) and the phenylethynyl moiety create a donor-π-acceptor (D-π-A) type structure, which can lead to intramolecular charge transfer (ICT) upon excitation. This ICT character significantly influences the spectral properties. In various solvents, the absorption maxima are not expected to shift dramatically, but the emission spectra are likely to be highly sensitive to solvent polarity. nih.gov In polar solvents, a redshift (bathochromic shift) in the emission wavelength is predicted due to the stabilization of the more polar excited state. nih.gov Studies on related phenylethynyl derivatives show that extending the π-conjugation consistently results in a redshift of absorption bands. mdpi.com

Table 1: Predicted Spectral Properties of Related Phenylethynyl Derivatives This table presents data from related compounds to infer the potential spectral behavior of this compound.

| Compound Family | Typical Absorption Range (nm) | Typical Emission Range (nm) | Key Observation | Reference |

|---|---|---|---|---|

| Extended 2,4,6-Triphenyl-1,3,5-Triazines | ~325 - 400 | Varies, often luminescent | Bathochromic shift with electron-releasing substituents. | mdpi.com |

| Fused-Triazine Derivatives | Far UV-Vis | Redshifted in polar solvents | Emission peaks move to longer wavelengths with increased solvent polarity, indicating a more polar excited state. | nih.gov |

| Substituted 1,3-Benzoxazoles | ~300 - 330 | ~350 - 430 | Substituent effects can tune the spectral coverage. | researchgate.net |

Analysis of Excited State Energies and Intersystem Crossing Potential

Upon absorption of light, a molecule is promoted to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of ISC is critical for applications in photodynamic therapy and organic light-emitting diodes (OLEDs). The potential for ISC in this compound is particularly interesting due to the presence of the acetyl group, a ketone.

According to the principles of photochemistry, the rate of ISC is governed by the energy gap between the singlet and triplet states (ΔE_ST) and the magnitude of spin-orbit coupling (SOC) between them. researchgate.net A small ΔE_ST and large SOC facilitate rapid ISC. Ketones are well-known to promote ISC through a mechanism known as the El-Sayed rule, which states that ISC is more efficient between states of different orbital character (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π*).

Computational studies on molecules like acrolein and ketene (B1206846) use methods such as the Ehrenfest method to simulate the nonadiabatic dynamics of ISC, illustrating how a superposition of singlet and triplet states evolves over time. nih.gov For this compound, it is predicted that the lowest singlet excited state (S₁) will have significant n,π* character due to the carbonyl oxygen's lone pair electrons, while the lowest triplet state (T₁) will likely be of π,π* character. This difference in orbital nature would lead to strong spin-orbit coupling and a high probability of efficient intersystem crossing. Theoretical investigations into similar aromatic systems confirm that the presence of specific functional groups can be used to engineer excited state energies and enhance ISC rates. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding molecules like solvents or catalysts. mdpi.comnih.gov

Prediction of Reactivity and Stability in Catalytic Systems

While no specific MD simulations on the catalytic reactions of this compound have been published, the methodology is well-suited for such investigations. MD simulations can be employed to model the interaction of the molecule with a catalyst surface or an active site. For instance, in a hypothetical hydrogenation reaction, MD could simulate the approach of the molecule to the catalyst, the binding orientation of the ethynyl (B1212043) group, and the stability of the resulting complex. These simulations, often performed within an isothermal-isobaric (NPT) ensemble to mimic laboratory conditions, can reveal key information about reaction barriers and the structural stability of intermediates, guiding the design of more efficient catalytic processes. nih.gov

Simulation of Intermolecular Interactions in Solvents

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations are ideal for exploring these interactions. By placing a model of the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or toluene), one can observe the formation of solvation shells and specific interactions like hydrogen bonding. mdpi.com

For this compound, MD simulations could quantify the strength and dynamics of hydrogen bonds between the carbonyl oxygen and protic solvents like water or ethanol. Such simulations can also calculate the potential of mean force (PMF), which describes the free energy profile of the molecule's interaction with the solvent, providing insights into its solubility and local structure in solution. rsc.org This information is crucial for understanding the solvatochromic effects observed in emission spectra and for predicting how the molecule will behave in different chemical environments.

Nonlinear Optical (NLO) Properties Analysis

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them candidates for applications in photonics and optical data processing. nih.gov The NLO response of a molecule is characterized by its polarizability (α) and, more importantly, its first hyperpolarizability (β).

Calculation of Polarizability and Hyperpolarizability (βtot)

The polarizability (α) and first hyperpolarizability (β) of this compound can be calculated using quantum chemical methods, typically DFT with functionals like B3LYP or M06. nih.govphyschemres.org The structure of the molecule, featuring an electron-donating phenyl ring connected via a π-bridge (the ethynyl group) to a phenyl ring with an electron-accepting acetyl group, fits the D-π-A design motif common in NLO chromophores.

Theoretical studies on similar organic compounds show that a smaller HOMO-LUMO energy gap generally correlates with larger hyperpolarizability values. nih.govresearchgate.net The delocalization of π-electrons across the molecule leads to a significant response to an applied electric field. Calculations on various diaromatic and stilbene (B7821643) derivatives have shown that strategic placement of donor and acceptor groups can dramatically enhance the NLO response. rsc.org For this compound, the total hyperpolarizability (β_tot) is expected to be significant, indicating potential for second-harmonic generation (SHG). The calculated values for related compounds suggest that phenylethynyl derivatives are promising NLO materials. researchgate.netresearching.cn

Table 2: Calculated NLO Properties of Representative Organic Molecules This table provides context for the potential NLO properties of this compound by showing calculated values for other systems.

| Compound Type | Computational Method | Mean Polarizability ⟨α⟩ (esu) | First Hyperpolarizability β_tot (esu) | Reference |

|---|---|---|---|---|

| Fused-Triazine Derivative (Compound 3) | B3LYP/6-311G** | 10.75 x 10⁻²⁴ | Value is 15 times higher than urea (B33335) reference. | nih.gov |

| Non-Fullerene Acceptor Derivative (MSTD7) | M06/6-31G(d,p) | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ | nih.gov |

| Piperazine Derivative (PDBT) | DFT | Not specified | NLO activity confirmed by β calculation. | physchemres.org |

Structure-Property Relationships for Enhanced NLO Response

There is no specific research data available that details the structure-property relationships for an enhanced NLO response of this compound. Theoretical studies on related organic molecules often explore how the interplay of electron-donating and electron-accepting groups, extended π-conjugation, and molecular geometry influences NLO properties such as polarizability and hyperpolarizability. However, a targeted analysis of these relationships for this compound, including calculated values for its NLO coefficients, has not been found.

Derivatization and Synthesis of Advanced Architectures

Synthesis of Chalcone (B49325) Derivatives from the Ethanone (B97240) Moiety

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad range of pharmacological activities. nih.gov The synthesis of chalcone derivatives from 1-(3-(phenylethynyl)phenyl)ethanone is typically achieved through the Claisen-Schmidt condensation reaction. nih.gov This base-catalyzed reaction involves the condensation of the ethanone (an aryl ketone) with a variety of substituted aromatic aldehydes. nih.govchemrevlett.com

The general procedure involves stirring a mixture of this compound and an appropriate benzaldehyde (B42025) derivative in a solvent such as ethanol (B145695), followed by the addition of an aqueous alkaline solution, like sodium hydroxide (B78521) (NaOH). atlantis-press.com The reaction proceeds at room temperature or with gentle heating to yield the corresponding chalcone. chemrevlett.comatlantis-press.com This method is highly versatile, allowing for the synthesis of a wide library of chalcone derivatives by simply varying the substituted aldehyde. nih.gov

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Resulting Chalcone Derivative | Reaction Type |

|---|---|---|---|

| This compound | Benzaldehyde | 1-(3-(Phenylethynyl)phenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation |

| This compound | 4-Methoxybenzaldehyde | 1-(3-(Phenylethynyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

| This compound | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(3-(phenylethynyl)phenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

| This compound | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-1-(3-(phenylethynyl)phenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

Formation of Pyrazole (B372694) Derivatives

Pyrazole moieties are core structures in many pharmaceutically active compounds. A common and effective route to synthesize polysubstituted pyrazoles is through the cyclocondensation reaction of chalcones with hydrazine (B178648) derivatives. nih.govresearchgate.net The chalcones derived from this compound serve as ideal precursors for this transformation.

The synthesis involves reacting the α,β-unsaturated ketone functionality of the chalcone with hydrazine or a substituted hydrazine, such as phenylhydrazine (B124118). nih.govresearchgate.net The reaction is often carried out in a solvent like ethanol or acetic acid and may proceed via an intermediate pyrazoline, which is subsequently oxidized to the aromatic pyrazole. researchgate.net In some cases, an oxidizing agent may be added to facilitate this aromatization step. nih.gov This two-step sequence, starting from the parent ethanone, provides a straightforward pathway to complex pyrazole derivatives bearing the 3-(phenylethynyl)phenyl substituent.

| Chalcone Precursor | Reagent | Resulting Pyrazole Derivative | Reaction Type |

|---|---|---|---|

| 1-(3-(Phenylethynyl)phenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 3-(3-(Phenylethynyl)phenyl)-5-phenyl-1H-pyrazole | Cyclocondensation |

| 1-(3-(Phenylethynyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | 5-(4-Methoxyphenyl)-1-phenyl-3-(3-(phenylethynyl)phenyl)-1H-pyrazole | Cyclocondensation |

| 3-(4-Chlorophenyl)-1-(3-(phenylethynyl)phenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-(4-Chlorophenyl)-3-(3-(phenylethynyl)phenyl)-1H-pyrazole | Cyclocondensation |

Synthesis of Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry. The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. mdpi.com this compound can serve as the ketone component in this reaction.

A more contemporary and efficient approach for generating substituted indoles involves a multicomponent reaction. For instance, a novel synthesis of C1 and C3-dialkoxy indoles has been developed using 2-(phenylethynyl)aniline, formaldehyde, and an alcohol, catalyzed by an acid and palladium acetate (B1210297). researchgate.net This method highlights the utility of the phenylethynyl aniline (B41778) moiety, a close structural relative of our title compound, in constructing complex indole frameworks through an alkoxymethylation process. researchgate.net By adapting these principles, the this compound can be envisioned as a starting point for Fischer-type syntheses or other modern cyclization strategies to yield highly functionalized indole derivatives.

Incorporation into Polymeric Materials

The phenylethynyl group is of significant interest in materials science, particularly for the development of high-performance thermosetting polymers. mdpi.com This group can undergo a thermally induced crosslinking reaction at elevated temperatures (around 350-400 °C), forming a highly rigid and thermally stable polymer network without the release of volatile byproducts. mdpi.comnasa.gov This property makes molecules containing a phenylethynyl moiety, such as this compound, valuable components or models for thermosetting resins.

A prominent application of the phenylethynyl group is in the creation of phenylethynyl-terminated imide (PETI) oligomers. mdpi.com These materials are prized for their use as adhesives and composite matrices in the aerospace industry due to their excellent processability, high-temperature stability, and superior mechanical properties after curing. mdpi.comnasa.govkpi.ua

The synthesis of PETIs is a multi-step process. It begins with the reaction of an aromatic dianhydride with a stoichiometric excess of an aromatic diamine in a polar aprotic solvent to form a poly(amide acid) of a calculated molecular weight. kpi.ua This oligomer is then end-capped with a phenylethynyl-containing molecule, such as 4-phenylethynylphthalic anhydride (B1165640) (PEPA). kpi.uaresearchgate.net The final step involves the thermal or chemical cyclodehydration of the poly(amide acid) to the corresponding polyimide. kpi.ua The resulting PETI oligomers are processable at lower temperatures due to their lower molecular weight and can be cured at high temperatures to form a robust crosslinked network. mdpi.com

| Dianhydride Monomer | Diamine Monomer | End-capping Agent | Cure Temperature | Key Properties of Cured Polymer |

|---|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 4-Phenylethynylphthalic anhydride (PEPA) | ~370 °C | High thermal stability, high glass transition temperature (Tg), excellent solvent resistance. mdpi.comkpi.ua |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA) | 3,4′-Oxydianiline (3,4'-ODA) | 4-Phenylethynylphthalic anhydride (PEPA) | ~370 °C | Good processability, high fracture toughness, high heat resistance. mdpi.comnih.gov |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | m-Phenylenediamine (m-PDA) | 4-Phenylethynylphthalic anhydride (PEPA) | ~350 °C | Improved solubility and processing window, good thermo-oxidative stability. kpi.uanih.gov |

Design Principles for Functionalized Analogues

The design of functionalized analogues of this compound is guided by several key principles aimed at tuning the molecule's properties for specific applications.

Leveraging Intrinsic Reactivity: The ethanone and alkyne functionalities are primary sites for chemical modification. The ketone group readily participates in condensation reactions to form chalcones, pyrazoles, and other heterocycles. The terminal alkyne can be involved in coupling reactions, cycloadditions, or polymerization.

Systematic Substitution: The strategic placement of electron-donating or electron-withdrawing substituents on either of the phenyl rings can significantly alter the electronic properties of the molecule. This can influence the reactivity of the functional groups, modify the absorption and emission properties for optoelectronic applications, or tune the binding affinity for biological targets.

Enhancing Solubility and Processability: For materials applications, particularly in polymers, modifying the core structure to include flexible linkages (e.g., ether bonds) or bulky, non-coplanar groups can disrupt crystal packing, thereby improving solubility in organic solvents and lowering the melt viscosity for easier processing. mdpi.comresearchgate.net

Introduction of Functional Payloads: The core scaffold can be used to carry other functional units. For example, attaching moieties suitable for radiolabeling, biotinylation for avidin (B1170675) binding, or reactive groups for conjugation to other molecules can create specialized probes for biological research or diagnostics. nih.gov This principle of "functionalized congeners" allows for the development of highly potent and selective molecules by exploring structural changes distal to a primary pharmacophore. nih.gov

By applying these principles, chemists can rationally design and synthesize a vast library of analogues based on the this compound structure, each tailored for a specific purpose in fields ranging from medicine to materials science.

Applications in Advanced Materials Science

Optoelectronic Materials

There is currently no specific information in the reviewed scientific literature detailing the application of 1-(3-(phenylethynyl)phenyl)ethanone in the field of optoelectronic materials. While organic molecules with extended π-conjugated systems are of general interest for optoelectronics, dedicated research on this particular compound's performance in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) has not been found. nih.govyu-electronics.commdpi.com

Nonlinear Optical (NLO) Materials

Investigations into the nonlinear optical (NLO) properties of this compound have not been identified in the public domain. Organic compounds featuring donor-π-acceptor motifs can exhibit significant NLO responses, which are crucial for applications in optical data storage and processing. bldpharm.comnih.gov However, there are no available studies that measure or calculate the hyperpolarizability or other NLO coefficients for this specific molecule.

Functional Materials with Tunable Photophysical Properties

Detailed photophysical studies on this compound are scarce. The general class of phenylethynyl compounds is known for interesting luminescent properties, but specific data for this isomer is not available. nih.gov

Solvatochromic Materials

No studies have been found that characterize the solvatochromic behavior of this compound. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for developing chemical sensors and probes. nih.govtaylorandfrancis.com Research on related molecular structures suggests that the interaction between the solvent and the molecule's ground and excited states can lead to shifts in absorption and emission spectra, but this has not been documented for this compound.

High Fluorescence Quantum Yield Systems

There is no published data on the fluorescence quantum yield of this compound. The fluorescence quantum yield is a critical parameter that measures the efficiency of the fluorescence process. nih.govedinst.com While related compounds are studied for their luminescent properties, the specific quantum yield for this molecule in various solvents has not been reported. nih.gov

Sensing Applications (e.g., chemical substances)

The application of this compound in the field of chemical sensing has not been described in the available literature. Materials used in chemical sensors typically exhibit a measurable response, such as a change in fluorescence or electrical conductivity, upon interaction with a specific analyte. nih.govnih.gov There is no evidence to suggest that this compound has been investigated for these purposes.

Role as a Building Block in Organic Synthesis

The structure of this compound, containing both a reactive ketone group and a versatile phenylethynyl moiety, positions it as a potential building block in organic synthesis. These functional groups can participate in a wide range of chemical reactions, such as cross-coupling reactions, additions, and condensations, to form more complex molecular architectures. mdpi.com However, a review of the scientific literature did not yield specific examples or publications where this compound is explicitly used as a starting material or intermediate in a synthetic pathway. Its availability from chemical suppliers indicates it is accessible for research purposes.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Furthermore, there is a significant push towards developing copper-free Sonogashira protocols. nih.govlookchem.com The use of copper co-catalysts can lead to the undesirable formation of homocoupled byproducts and complicate the purification of the final product. nih.gov Research into air-stable palladium precatalysts that enable room-temperature reactions is a promising avenue for making the synthesis more user-friendly and energy-efficient. nih.gov

In line with the principles of green chemistry, future synthetic strategies will aim to minimize the use of hazardous reagents and solvents. chu.edu.cnsu.se This includes exploring reactions in aqueous media and utilizing catalyst systems that can be easily recovered and reused. rsc.orgresearchgate.net The development of such sustainable methods will be crucial for the large-scale and environmentally responsible production of 1-(3-(phenylethynyl)phenyl)ethanone.

Exploration of Novel Spectroscopic and Imaging Techniques

A thorough understanding of the photophysical and electronic properties of this compound is essential for its application in advanced materials. Future research will leverage a range of sophisticated spectroscopic techniques to probe these characteristics in greater detail. Fluorescence spectroscopy, including time-resolved methods, will be instrumental in studying the excited-state dynamics and environmental sensitivity of the molecule. creative-proteomics.comnih.govnih.govyoutube.com

Advanced nuclear magnetic resonance (NMR) techniques, such as transfer NOE spectroscopy, can provide insights into intermolecular interactions and the behavior of the compound in complex environments. acs.org Raman spectroscopy offers a powerful tool for probing the vibrational structure and electronic segmentation of phenylethynyl-based systems. researchgate.net

Looking ahead, the application of multidimensional spectroscopic techniques, such as 2D NMR and 2D IR spectroscopy, could reveal intricate details about the molecular structure and dynamics. numberanalytics.com Furthermore, the integration of spectroscopic methods with imaging technologies, like hyperspectral imaging, holds the potential to visualize the distribution and behavior of this compound within materials and biological systems. numberanalytics.comresearchgate.net

Refinement of Computational Models for Predictive Capabilities

Computational chemistry is an indispensable tool for understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are already being used to investigate the electronic structure, spectroscopic properties, and nonlinear optical responses of related phenylethynyl derivatives. rsc.orgmdpi.comnih.govmdpi.com Future efforts will focus on refining these computational models to achieve even greater accuracy in predicting how structural modifications will impact the compound's behavior.

A significant emerging trend is the application of machine learning (ML) and artificial intelligence (AI) to predict molecular properties. arxiv.orgnih.govchemrxiv.orgresearchgate.netresearchgate.netspectroscopyonline.com By training algorithms on large datasets of experimental and computational data, ML models can rapidly predict properties such as chemical potentials, boiling points, and melting points for new derivatives of this compound. arxiv.orgnih.govresearchgate.net This approach has the potential to accelerate the discovery of new materials with tailored functionalities by enabling high-throughput virtual screening of candidate molecules. The development of user-friendly applications that integrate these ML models will make these powerful predictive tools more accessible to a broader range of researchers. arxiv.orgresearchgate.net

Discovery and Characterization of New Material Applications

The unique structure of this compound, featuring a conjugated π-system, makes it a promising candidate for a variety of material applications. A key area of future exploration is in the field of nonlinear optics (NLO). rsc.orgrsc.org The extended π-conjugation in phenylethynyl-substituted benzenes can lead to significant third-order optical nonlinearities, which are crucial for applications in optical switching and data storage. rsc.orgrsc.orgnih.gov

Furthermore, the phenylethynyl moiety is a versatile building block for the construction of functional organic materials. sigmaaldrich.com Derivatives of this compound could find use in organic light-emitting diodes (OLEDs) and organic solar cells, where the electronic properties can be tuned to optimize device performance. su.se The ability to functionalize the molecule opens up possibilities for creating novel sensors, where changes in the environment can induce a measurable spectroscopic response.

Future research will involve the synthesis and characterization of polymers and other materials incorporating the this compound scaffold. Techniques such as photorheology and various forms of microscopy will be employed to characterize the mechanical and morphological properties of these new materials. researchgate.netacs.org

Investigation of Structure-Property Relationships for Tailored Functionality

A central theme in the future research of this compound will be the systematic investigation of its structure-property relationships. ubc.canumberanalytics.comresearchgate.net By understanding how modifications to the molecular structure influence its electronic, optical, and physical properties, researchers can tailor the functionality of the compound for specific applications.

Studies on related phenylethynyl systems have already demonstrated that the position and nature of substituents can have a profound effect on photophysical properties such as absorption and emission wavelengths, as well as Stokes shifts. rsc.orgrsc.orgresearchgate.netbeilstein-journals.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, which in turn affects the molecule's response to different solvent environments. rsc.org

Future investigations will systematically explore the impact of varying the substituents on both the phenyl and phenylethynyl rings of this compound. This will involve synthesizing a library of derivatives and correlating their structural features with their measured properties. researchgate.netnih.gov This detailed understanding will provide a design blueprint for creating new materials with precisely controlled functionalities, from advanced optical components to novel electronic devices. researchgate.netresearchgate.netresearchgate.net

Q & A

What are the primary synthetic routes for 1-(3-(Phenylethynyl)phenyl)ethanone, and how are reaction conditions optimized?

Level: Basic

Methodological Answer:

The synthesis of aryl ethanones like this compound typically employs Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-chlorotoluene can react with acetyl chloride under reflux conditions to yield intermediates, which are further functionalized via Sonogashira coupling to introduce phenylethynyl groups . Optimization involves:

- Catalyst Loading : Excess AlCl₃ (1.2–1.5 eq.) ensures complete acylation but may require post-reaction quenching.

- Temperature Control : Reflux in dichloromethane (40–50°C) balances reactivity and side-product formation.

- Purification : Distillation or recrystallization from ethanol improves purity (>95%) .

How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Level: Basic

Methodological Answer:

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at δ 2.6–2.8 ppm. Phenylethynyl protons (sp² C-H) resonate at δ 7.2–7.5 ppm, while coupling with the phenyl ring creates distinct splitting patterns .

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ and alkyne C≡C stretch at ~2100–2260 cm⁻¹ confirm functional groups .

- Cross-Validation : Compare with reference spectra from databases like PubChem or NIST to resolve ambiguities .

What strategies address contradictions in biological activity data for aryl ethanone derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from:

- Purity Issues : Validate compound purity via HPLC (>99%) and mass spectrometry.

- Assay Conditions : Standardize protocols (e.g., pH, temperature) across replicates. For example, enzyme inhibition assays for acetylated derivatives require controlled ATP concentrations .

- Structural Confounders : Use computational docking (e.g., AutoDock Vina) to differentiate binding modes of regioisomers .

How can the reactivity of the ethanone group be leveraged to synthesize bioactive derivatives?

Level: Advanced

Methodological Answer:

The ketone moiety enables:

- Reductive Amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to form secondary amines, useful in drug discovery .

- Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) yield tertiary alcohols, which can be further oxidized or functionalized .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biaryl motifs, enhancing π-conjugation for material science applications .

What purification techniques are optimal for isolating this compound from by-products?

Level: Basic

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate acetylated products from unreacted starting materials .

- Recrystallization : Ethanol or acetonitrile at low temperatures (0–4°C) yields high-purity crystals.

- Distillation : For volatile by-products, fractional distillation under reduced pressure (10–15 mmHg) improves yield .

How do steric and electronic effects influence the stability of this compound in solution?

Level: Advanced

Methodological Answer:

- Steric Effects : Bulky substituents on the phenyl ring reduce rotational freedom, increasing thermal stability (e.g., DSC analysis shows decomposition >200°C) .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) destabilize the ketone via resonance, accelerating hydrolysis. Monitor pH (6–8) in aqueous solutions to prevent degradation .

- Accelerated Stability Testing : Use HPLC to track degradation under stress conditions (40°C/75% RH) over 14 days .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂).

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.